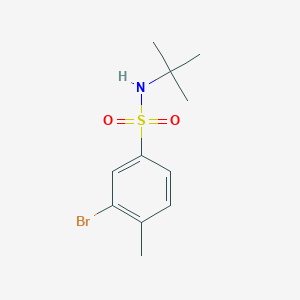

N-T-Butyl 3-bromo-4-methylbenzenesulfonamide

Vue d'ensemble

Description

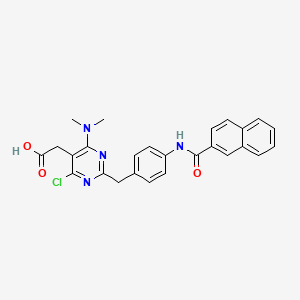

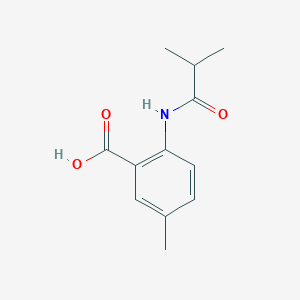

The compound "N-T-Butyl 3-bromo-4-methylbenzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds that have been extensively studied due to their diverse range of applications, including their use as intermediates in the synthesis of nitrogenous heterocycles and potential pharmacological activities. The presence of a tert-butyl group and a bromine atom on the aromatic ring suggests that this compound could have unique physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves the treatment of an appropriate sulfonyl chloride with a primary amine, followed by further functionalization of the resulting sulfonamide. For example, N-benzyl-4-methylbenzenesulfonamides can be prepared via a two-step process that includes the reaction of 4-methylbenzenesulfonyl chloride with a primary amine and subsequent benzylation . In the case of "N-T-Butyl 3-bromo-4-methylbenzenesulfonamide," a similar synthetic route could be envisioned, with the incorporation of the tert-butyl and bromo substituents at the appropriate steps.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized by spectroscopic methods such as NMR, UV-fluorescence spectroscopy, and X-ray crystallography. For instance, the crystal structure of bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide, a related compound, was determined by single-crystal X-ray diffraction, revealing a twisted conformation with axial chirality . Similarly, the molecular structure of "N-T-Butyl 3-bromo-4-methylbenzenesulfonamide" could be elucidated using these techniques to gain insights into its conformation and stereochemistry.

Chemical Reactions Analysis

Benzenesulfonamide derivatives participate in various chemical reactions, including intramolecular arylation, addition reactions with olefins, and aminohalogenation. For example, N-benzyl-2-nitrobenzenesulfonamides undergo base-mediated intramolecular arylation to yield benzhydrylamines . Additionally, N, N-dibromobenzenesulfonamide can react with propenylbenzene derivatives to produce a range of brominated products . These reactions highlight the reactivity of the sulfonamide group and the potential for "N-T-Butyl 3-bromo-4-methylbenzenesulfonamide" to undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For instance, the ynamide compound bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide exhibits specific optical and electrochemical properties, with determined HOMO/LUMO energy levels and thermal properties assessed by TGA and DSC techniques . Theoretical calculations on related compounds, such as N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, can predict free energy and molecular orbitals . These studies provide a foundation for predicting the properties of "N-T-Butyl 3-bromo-4-methylbenzenesulfonamide," which could be expected to have distinct optical, electrochemical, and thermal behaviors due to its unique substituents.

Applications De Recherche Scientifique

Neurotoxicity Studies

N-Butylbenzenesulfonamide (NBBS), a relative compound, has been examined for neurotoxicity. In one study, Sprague-Dawley rats exhibited no alterations in gait, locomotor activity, or rearing behavior after oral exposure to NBBS. Moreover, no histological lesions were observed in several organs, including the brain, contradicting previous reports of neurotoxicity for NBBS within a 4-week exposure period. However, the potential for neuropathological injury over an extended period requires further examination (Rider et al., 2012).

Pharmacokinetics and Metabolism

The disposition and metabolism of N-Butylbenzenesulfonamide (NBBS) were studied in rodents. After oral administration, NBBS was well-absorbed, extensively excreted in urine and feces, and distributed to tissues. The compound was cleared slower in hepatocytes from humans compared to rodents, and oxidative metabolites of NBBS predominated among the identified metabolites (Waidyanatha et al., 2019).

Neuroprotection and Glutamate Receptor Inhibition

Tosyl-polyamine derivatives related to N-T-Butyl 3-bromo-4-methylbenzenesulfonamide have shown the potential for neuroprotection. These compounds inhibited macroscopic currents through N-methyl-d-aspartate (NMDA) receptors and provided neuroprotective effects against cell injury caused by NMDA in cultured rat hippocampal neurons and in mice. This suggests potential applications in mitigating neurotoxicity (Masuko et al., 2009).

Perinatal Toxicity Studies

NBBS was studied for perinatal toxicity. Exposure to NBBS resulted in lower maternal weights during gestation, and pup survival was lower in high-dose groups. This indicates the potential toxicity of NBBS or related compounds at high concentrations during the perinatal period (Rider et al., 2020).

Neurotoxic Plasticizer Effects

NBBS, a neurotoxic plasticizer, was shown to induce motor dysfunction and histopathological changes in rabbits. These findings suggest caution in the use of NBBS or structurally related compounds due to potential neurotoxic effects (Strong et al., 2004).

Effects on Pathological Pain Model

Derivatives of benzenesulfonamide showed effects on a pathological pain model in mice, suggesting their potential as pain management compounds (Lobo et al., 2015).

Safety and Hazards

According to the safety information provided, N-T-Butyl 3-bromo-4-methylbenzenesulfonamide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 . This means it can be harmful if swallowed, causes skin irritation, and causes serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and other skin areas thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin or hair: removing all contaminated clothing and rinsing skin with water .

Mécanisme D'action

Target of Action

N-T-Butyl 3-bromo-4-methylbenzenesulfonamide is primarily used as an intermediate in the preparation of benzamides . These benzamides are known to be selective agonists for the angiotensin II AT2 receptor . The angiotensin II AT2 receptor plays a crucial role in cardiovascular function, and its activation can lead to vasodilation and reduction in blood pressure .

Mode of Action

As an intermediate in the synthesis of benzamides, it likely contributes to the structural features that enable these compounds to bind to and activate the angiotensin ii at2 receptor .

Biochemical Pathways

The biochemical pathways affected by N-T-Butyl 3-bromo-4-methylbenzenesulfonamide are likely related to the angiotensin II AT2 receptor signaling pathway . Activation of this receptor can lead to various downstream effects, including vasodilation and anti-inflammatory responses .

Result of Action

The benzamides synthesized using this compound as an intermediate are known to act as selective angiotensin ii at2 receptor agonists . This suggests that the compound may contribute to the vasodilatory and anti-inflammatory effects observed upon activation of this receptor .

Propriétés

IUPAC Name |

3-bromo-N-tert-butyl-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO2S/c1-8-5-6-9(7-10(8)12)16(14,15)13-11(2,3)4/h5-7,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGHIWXQPZQUHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428444 | |

| Record name | 3-Bromo-N-tert-butyl-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-T-Butyl 3-bromo-4-methylbenzenesulfonamide | |

CAS RN |

850429-70-8 | |

| Record name | 3-Bromo-N-(1,1-dimethylethyl)-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N-tert-butyl-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile](/img/structure/B1277359.png)

![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)

![2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine](/img/structure/B1277378.png)